Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

Description

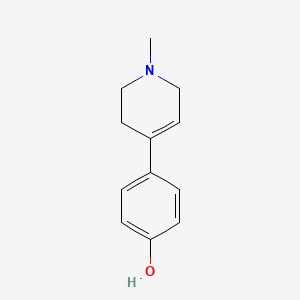

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- (CAS: 5233-54-5) is a phenolic derivative featuring a tetrahydropyridine ring substituted at the para position of the benzene ring. The compound’s structure comprises a phenol group linked to a partially saturated pyridine moiety with a methyl group at the 1-position (Figure 1). Commercial suppliers such as AK Scientific list this compound at 95% purity, indicating its availability for research purposes .

Propriétés

IUPAC Name |

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-6,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGCUVKCMPXMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966714 | |

| Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5233-54-5 | |

| Record name | Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ66U8BXY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthesis of the Tetrahydro-1-methyl-4-pyridyl Intermediate

The key intermediate for this compound is 1-methyl-1,2,3,6-tetrahydropyridin-4-yl moiety. This can be prepared by partial reduction of pyridine derivatives or by functional group transformations on tetrahydropyridine scaffolds.

Partial Reduction of Pyridine: Pyridine rings can be selectively hydrogenated to 1,2,3,6-tetrahydropyridine derivatives under controlled catalytic hydrogenation conditions using catalysts such as palladium on carbon or platinum oxide, often under mild pressure and temperature to avoid full saturation to piperidine.

Alkylation: The 1-methyl substitution is introduced by methylation of the nitrogen atom, typically using methyl iodide or methyl sulfate under basic conditions.

Functionalization at the 4-position: Introduction of substituents at the 4-position of tetrahydropyridine can be achieved by directed lithiation or halogenation followed by nucleophilic substitution.

Coupling of the Tetrahydro-1-methyl-4-pyridyl Moiety to Phenol

The para-substitution of the phenol ring with the tetrahydro-1-methyl-4-pyridyl group can be achieved by several synthetic strategies:

Nucleophilic Aromatic Substitution (SNAr): Phenol can be converted into a suitable leaving group (e.g., phenol to p-halophenol), which then undergoes nucleophilic substitution with the tetrahydro-1-methyl-4-pyridyl nucleophile.

Cross-Coupling Reactions: Modern synthetic methods use palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald–Hartwig coupling to attach the tetrahydropyridyl moiety to the phenol ring. This requires preparation of suitable boronic acid or halide derivatives of the pyridyl and phenol components.

Direct Electrophilic Substitution: In some cases, electrophilic substitution on phenol with activated tetrahydropyridyl electrophiles can be performed under acidic conditions, although this is less common due to regioselectivity challenges.

Representative Synthetic Route (Based on Literature and Analogous Compounds)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Partial hydrogenation of pyridine | H2, Pd/C, mild pressure and temperature | 70-85 | Controls partial saturation to tetrahydropyridine |

| 2 | N-Methylation | Methyl iodide, base (e.g., K2CO3) | 80-90 | Methylates nitrogen selectively |

| 3 | Halogenation at 4-position | NBS or other halogenating agent | 60-75 | Introduces leaving group for coupling |

| 4 | Coupling with p-hydroxyphenol | Pd-catalyst, base, solvent (e.g., toluene, DMF) | 65-80 | Suzuki or Buchwald–Hartwig cross-coupling preferred |

| 5 | Purification | Chromatography or recrystallization | - | Provides pure Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- |

Research Findings and Notes

The compound has been studied as a metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), indicating biological relevance and the necessity for reliable synthetic routes to study its pharmacology.

The tetrahydropyridyl moiety synthesis often involves selective partial hydrogenation and functional group manipulation to maintain the unsaturation pattern critical for activity.

Cross-coupling methods are favored in recent literature for their selectivity and efficiency in forming C–C bonds between heterocyclic amines and phenol derivatives.

Earlier synthetic methods for related phenol derivatives involved sulfoxide reactions and oxidative coupling, but these are less directly applicable to this specific compound due to the pyridyl substituent.

The preparation of starting materials such as 3,6-bis(hydroxymethyl)-4-oxo-1,4-dihydropyridazine derivatives has been documented, offering insight into functional group transformations on pyridazine rings, which are structurally related heterocycles. However, direct application to this phenol derivative requires adaptation.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Partial Hydrogenation + Alkylation + Cross-Coupling | Hydrogenation of pyridine → N-methylation → Halogenation → Pd-catalyzed coupling | High selectivity, good yields, modern synthetic approach | Requires multiple steps, sensitive to reaction conditions |

| Electrophilic Substitution | Direct substitution on phenol with activated pyridyl electrophile | Simpler reaction setup | Poor regioselectivity, possible side reactions |

| Sulfoxide Reaction (Analogous) | Reaction of phenol with sulfoxides to form sulfonium salts, then transformation | Useful for related phenol derivatives | Not directly applicable to pyridyl substitution |

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring to form piperidine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products

Oxidation: Quinone derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated phenols or other substituted phenols depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Phenol derivatives are widely utilized in the development of pharmaceutical agents. The compound acts as a precursor to neurotoxic agents like 1-methyl-4-phenylpyridinium (MPP+), which is known to induce Parkinson's disease symptoms by selectively damaging dopaminergic neurons in the brain .

Case Study: Neurotoxic Effects

Research indicates that the metabolism of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- via monoamine oxidase B (MAO-B) leads to the formation of MPP+, which has been extensively studied for its role in neurodegenerative diseases. In animal models, administration of this compound has shown dose-dependent effects on weight and survival rates, emphasizing its potential as a model for studying Parkinson's disease .

Synthetic Organic Chemistry

The compound serves as a versatile reagent in organic synthesis due to its ability to undergo various chemical reactions. It can participate in nucleophilic aromatic substitution reactions and is involved in the synthesis of more complex molecules.

In addition to its synthetic applications, Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is investigated for its pharmacological potential. Its structural similarity to other psychoactive compounds makes it a candidate for exploring new therapeutic agents.

Case Study: Pharmacological Potential

Studies have shown that modifications to the tetrahydropyridine ring can enhance the neuroprotective properties of related compounds. This highlights the importance of structure-activity relationships (SAR) in drug design .

Industrial Applications

Beyond pharmaceuticals, phenolic compounds are crucial in the production of resins and plastics. They are used as intermediates in synthesizing materials such as polycarbonates and phenolic resins like Bakelite .

Mécanisme D'action

The mechanism by which phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the tetrahydropyridine ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Figure 1: Chemical Structure of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

OH

|

C6H4—C—(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)

Comparison with Structurally Similar Compounds

Key analogs include:

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP; CAS 28289-54-5)

- Structural Similarity: Both compounds share a 1-methyl-1,2,3,6-tetrahydropyridine core. However, MPTP substitutes the phenol group with a phenyl ring.

- Pharmacological Profile: MPTP is a prodrug metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to parkinsonism in humans and non-human primates .

- Species Sensitivity : Mice are highly susceptible to MPTP-induced neurotoxicity (EC50 for MPP+ = 0.4 mM), whereas rats exhibit 10-fold lower sensitivity (EC50 = 4.3 mM) due to differences in metabolic activation and neuronal vulnerability .

p-(Acetylamino)phenol (Paracetamol; CAS 103-90-2)

- Structural Similarity: Paracetamol contains a para-substituted phenol group but replaces the tetrahydropyridine moiety with an acetylamino group.

- Pharmacological Profile : A widely used analgesic and antipyretic, paracetamol inhibits cyclooxygenase (COX) enzymes. Unlike MPTP, it lacks neurotoxic effects but poses hepatotoxicity at high doses due to reactive metabolite formation .

1-Methyl-4-phenylpyridinium (MPP+; CAS 48134-75-4)

- Structural Relationship : MPP+ is the oxidized, fully aromatic metabolite of MPTP.

- Mechanism: MPP+ inhibits mitochondrial complex I, causing oxidative stress and neuronal death. The absence of a phenol group in MPP+ underscores the critical role of aromaticity in its toxicity .

Comparative Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | Core Structure | Key Functional Groups | Primary Bioactivity |

|---|---|---|---|---|

| Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- | 5233-54-5 | Phenol + tetrahydropyridine | -OH, -N(CH3) | Not well characterized |

| MPTP | 28289-54-5 | Phenyl + tetrahydropyridine | -C6H5, -N(CH3) | Neurotoxin (prodrug to MPP+) |

| Paracetamol | 103-90-2 | Phenol + acetylamino | -OH, -NHCOCH3 | Analgesic, antipyretic |

| MPP+ | 48134-75-4 | Pyridinium | -C6H5, -N+(CH3) | Mitochondrial toxin |

Table 2: Species Sensitivity to MPTP/MPP+ (Adapted from )

| Species | EC50 for MPP+ (intrastriatal) | Dopamine Depletion (%) |

|---|---|---|

| Mouse | 0.4 mM | ≥80% |

| Rat | 4.3 mM | Marginal (<20%) |

Research Implications and Gaps

While Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- shares structural motifs with MPTP, its biological activity remains underexplored. Key research priorities include:

Metabolic Profiling : Determine if the compound undergoes bioactivation to a neurotoxic species.

Species-Specific Toxicity : Assess susceptibility differences akin to MPTP/MPP+ .

Comparative Pharmacokinetics : Evaluate absorption, distribution, and excretion relative to MPTP and paracetamol.

Activité Biologique

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is a compound of significant interest due to its neurotoxic properties and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on neurotransmitter systems, and implications for neurodegenerative diseases.

Chemical Structure and Properties

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- has the molecular formula and a molecular weight of approximately 201.25 g/mol. The compound features a phenolic group substituted with a tetrahydropyridine moiety, which contributes to its unique biological activity and reactivity profile .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 201.25 g/mol |

| Density | 1.104 g/cm³ |

| Boiling Point | 324.6 °C |

| Flash Point | 163.6 °C |

The biological activity of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- primarily involves its interaction with dopaminergic systems. The compound acts as a neurotoxin that induces irreversible changes in dopaminergic neurons, mimicking symptoms associated with Parkinson's disease . Its mechanism includes:

- Neurotoxicity : It is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by monoamine oxidase B (MAO-B) in glial cells.

- Dopamine Receptor Modulation : It has been shown to modulate dopamine receptor activity, which may have therapeutic implications for conditions such as schizophrenia and depression.

Case Studies

Several studies have highlighted the neurotoxic effects and potential therapeutic applications of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-:

- Neurotoxic Effects : Research indicates that exposure to this compound leads to significant degeneration of dopaminergic neurons in animal models. For instance, studies involving rats demonstrated marked reductions in motor activity and neurotransmitter levels following administration of MPTP (a metabolite of the compound) .

- Therapeutic Potential : In contrast to its neurotoxic effects, some studies have suggested that derivatives of this compound may be beneficial in treating certain psychiatric disorders by enhancing dopaminergic signaling without the neurotoxic consequences.

Comparative Analysis with Similar Compounds

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- shares structural similarities with other compounds known for their neurotoxic properties. A comparison with 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin that induces parkinsonism:

| Compound | Neurotoxic Effects | Therapeutic Use |

|---|---|---|

| Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- | Induces Parkinson-like symptoms | Potential in psychiatric treatments |

| 1-Methyl-4-phenylpyridine (MPP+) | Causes irreversible neuronal damage | Limited therapeutic application |

Q & A

Q. What synthetic methodologies are recommended for synthesizing Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-?

- Methodological Answer : Synthesis of this compound may involve multi-step organic reactions. A plausible route includes:

Friedel-Crafts alkylation to introduce the pyridyl moiety to the phenolic ring.

Reductive amination or cyclization to form the tetrahydro-pyridyl structure.

Reaction conditions (e.g., temperature, catalysts like Lewis acids) must be optimized to avoid over-alkylation or side products. Purification via column chromatography or recrystallization is critical due to structural similarity to neurotoxic analogs like MPTP .

Note: Validate intermediate structures using NMR and mass spectrometry to confirm regioselectivity .

Q. How can researchers determine the physicochemical properties of this compound when literature data is limited?

- Methodological Answer :

- Melting point : Use differential scanning calorimetry (DSC).

- Solubility : Perform shake-flask experiments in solvents (water, ethanol, DMSO) with HPLC-UV quantification.

- LogP : Employ reverse-phase HPLC or octanol-water partition assays.

Cross-validate results with computational tools (e.g., COSMO-RS). For safety, assume low water solubility and high lipid solubility, which may influence bioavailability and toxicity .

Q. What safety protocols should be followed given the lack of toxicological data?

- Methodological Answer :

- PPE : Use NIOSH-approved P95 respirators, nitrile gloves, and chemical-resistant suits to mitigate inhalation/dermal exposure .

- Ventilation : Conduct reactions in fume hoods with HEPA filters.

- Toxicity assumptions : Treat the compound as a potential neurotoxin (analogous to MPTP) until proven otherwise. Preclinical testing in rodent models is advised to assess acute toxicity .

Advanced Research Questions

Q. How does the structural modification of the pyridyl moiety in this compound influence its neurotoxic potential compared to MPTP?

- Methodological Answer :

- Comparative studies : Use in vitro models (e.g., SH-SY5Y neurons) to assess dopamine neuron viability after exposure.

- Mechanistic insight : The 1,2,3,6-tetrahydro-pyridyl group may reduce oxidative stress compared to MPTP’s fully conjugated pyridinium metabolite (MPP+). Test mitochondrial complex I inhibition via spectrophotometric assays .

- Structural analysis : Employ molecular docking to compare binding affinity to dopamine transporters (DAT) versus MPTP .

Q. How can contradictory data on neurotoxicity be resolved across studies?

- Methodological Answer : Contradictions may arise from:

- Purity : Trace impurities (e.g., MPPP in MPTP samples) can confound results. Use high-resolution LC-MS to verify compound integrity .

- Dosage : Conduct dose-response studies in vivo (e.g., C57BL/6 mice) to establish thresholds for neurodegeneration.

- Model systems : Compare primary neurons, iPSC-derived dopaminergic cells, and in vivo models to address species-specific responses .

Q. What analytical strategies are recommended to detect and quantify this compound in biological matrices?

- Methodological Answer :

- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for plasma/brain homogenates.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Use deuterated internal standards (e.g., d3-MPTP) to correct for matrix effects.

- Validation : Follow FDA guidelines for accuracy, precision, and limit of quantification (LOQ < 1 ng/mL) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermal stability : Use thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) to predict degradation pathways.

- Photostability : Expose to UV-Vis light and monitor decomposition via HPLC.

- Solution stability : Test pH-dependent degradation (e.g., PBS vs. simulated gastric fluid) .

Key Considerations for Experimental Design

- Neurotoxicity screening : Prioritize in vitro models to minimize ethical concerns before advancing to primate studies .

- Data reproducibility : Share raw spectral data (NMR, MS) and synthetic protocols in open-access repositories.

- Regulatory alignment : Align safety assessments with OECD guidelines for chemical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.